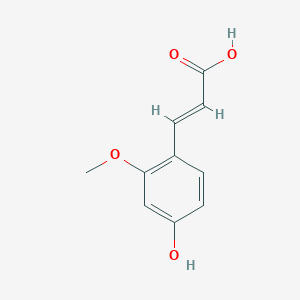
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Descripción general
Descripción
Mecanismo De Acción
Target of Action
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as Hydroferulic acid , is a derivative of 2-methoxyphenols It is known that 2-methoxyphenols and their derivatives have antioxidant properties , suggesting that they may target reactive oxygen species (ROS) and related oxidative stress pathways.
Mode of Action
Antioxidants interact with free radicals, terminating their reaction and converting them into harmless molecules by offering an electron . This reduces oxidative stress, protecting cells from oxidative damage .
Biochemical Pathways
Oxidative stress occurs when there is an imbalance between the formation and detoxification of free radical species, leading to cellular damage . By neutralizing these free radicals, antioxidants like this compound can help restore balance and prevent damage.
Result of Action
Given its potential antioxidant activity, it may help protect cells from oxidative damage, which can lead to various diseases such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is involved in several biochemical reactions, primarily due to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity to neutralize free radicals. Additionally, it binds to proteins and other biomolecules, stabilizing them and preventing oxidative damage. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .
Cellular Effects
This compound exerts various effects on different cell types. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation. By modulating gene expression, it enhances the production of antioxidant enzymes and reduces the expression of pro-inflammatory cytokines. This compound also affects cellular metabolism by improving mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to biomolecules. It binds to specific sites on enzymes, either inhibiting or activating them, depending on the context. For instance, it inhibits the activity of enzymes involved in the production of reactive oxygen species while activating those responsible for antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that it maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause adverse effects such as gastrointestinal discomfort and potential toxicity. The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are crucial for its biosynthesis. Additionally, it affects metabolic flux by modulating the levels of various metabolites, contributing to its overall antioxidant capacity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in areas with high oxidative stress, such as the mitochondria and the endoplasmic reticulum. This localization enhances its ability to protect these organelles from oxidative damage and maintain cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria and the endoplasmic reticulum. It is directed to these compartments through specific targeting signals and post-translational modifications. This localization is essential for its activity, as it allows the compound to effectively neutralize free radicals and prevent oxidative damage in these critical cellular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.
Análisis De Reacciones Químicas
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters, modifying the molecule’s properties for specific applications.
Decarboxylation: Under certain conditions, it can lose its carboxylic acid group to form a vinylphenol derivative.
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Common reagents used in these reactions include methanol for esterification and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include methyl ferulate and vinylphenol derivatives .
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the formulation of cosmetics and skincare products due to its UV-absorbing properties.
Comparación Con Compuestos Similares
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is similar to other hydroxycinnamic acids such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its specific substitution pattern on the aromatic ring, which influences its antioxidant and biological activities.
List of Similar Compounds
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
- Chlorogenic acid
Propiedades
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDKFNWQAKHTBC-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
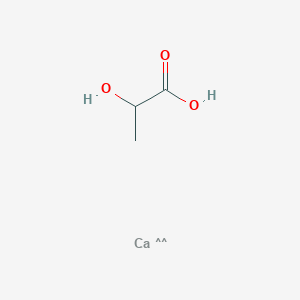

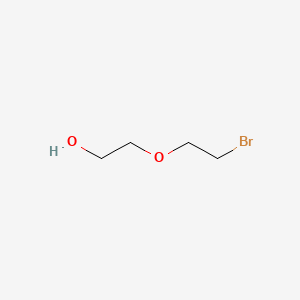
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)
![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)
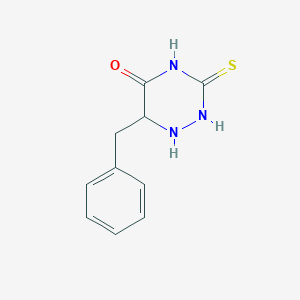
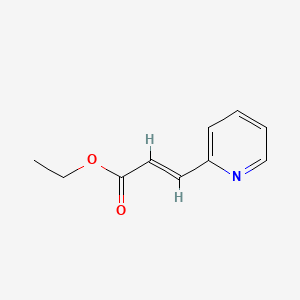
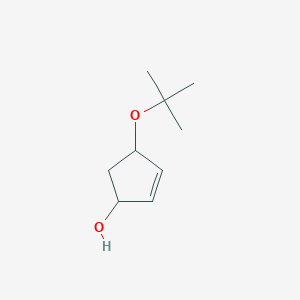
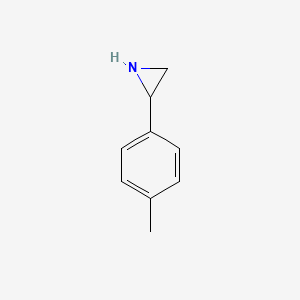
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)

